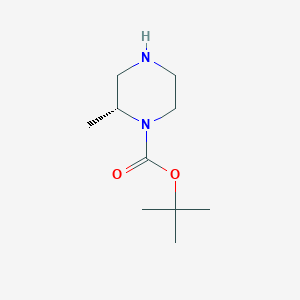

(R)-1-N-Boc-2-methylpiperazine

説明

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. mdpi.combohrium.com Its versatile structure allows for extensive modification, making it a privileged component in the design of new bioactive molecules for a wide array of diseases. nih.govresearchgate.net The presence of two nitrogen atoms provides sites for hydrogen bond donors and acceptors, which can enhance interactions with biological targets and improve physicochemical properties such as water solubility and bioavailability. mdpi.com

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidepressant properties. mdpi.comresearchgate.netresearchgate.net In fact, piperazine is the third most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in pharmaceutical research and development. mdpi.com Some well-known drugs containing the piperazine moiety include imatinib (B729) (Gleevec) and sildenafil (B151) (Viagra). bohrium.com The adaptability of the piperazine core allows for its use as a linker, a basic group to enhance solubility, or as a scaffold to orient pharmacophoric groups in a specific spatial arrangement.

The synthesis of piperazine derivatives is a well-established area of organic chemistry, with numerous methods available for the introduction of various substituents onto the nitrogen and carbon atoms of the ring. nih.govresearchgate.net This synthetic tractability, combined with its favorable pharmacological profile, ensures that the piperazine motif will continue to be a valuable tool in the hands of medicinal chemists.

Role of Chirality in the Design and Biological Activity of Piperazine-Containing Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry. The two non-superimposable mirror images of a chiral molecule are called enantiomers. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the body, such as receptors and enzymes. nih.gov

The introduction of a chiral center into a piperazine ring, for instance by adding a methyl group at the C2 position, can have profound effects on its biological activity. nih.gov Studies have shown that stereoisomers of chiral methyl-substituted piperazine compounds can exhibit distinct selectivity for different receptor subtypes. nih.gov This highlights the critical role of stereochemistry in fine-tuning the pharmacological properties of piperazine-containing drugs. nih.govnih.gov

The synthesis of enantiomerically pure piperazine derivatives is therefore of great importance in drug discovery. nih.gov The use of chiral starting materials or the development of asymmetric synthetic methods allows for the preparation of single enantiomers, enabling a detailed investigation of their individual biological activities. nih.govrsc.org This approach is crucial for developing safer and more effective drugs with improved therapeutic indices.

Specific Research Context of (R)-1-N-Boc-2-methylpiperazine as a Chiral Intermediate

This compound is a chiral building block that has gained attention in organic synthesis and medicinal chemistry. chemicalbook.com The " (R)" designation refers to the specific stereochemical configuration at the chiral center (the carbon atom at position 2 of the piperazine ring). The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom at position 1, which can be easily removed under specific conditions to allow for further chemical modifications. mdpi.com

This compound serves as a valuable synthon for the preparation of more complex chiral molecules. For example, it has been used in the synthesis of potent inhibitors of the Na+/H+ exchanger type 3, which are being investigated for the treatment of sleep apnea. chemicalbook.com The presence of the methyl group at the C2 position introduces a defined three-dimensional structure that can influence the binding affinity and selectivity of the final compound to its biological target.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry. rsc.org Its availability as a single enantiomer provides a reliable starting point for the construction of enantiomerically pure drug candidates, avoiding the need for costly and often inefficient chiral separations at later stages of the synthesis.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437487 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170033-47-3 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 N Boc 2 Methylpiperazine and Its Precursors

Enantioselective Synthesis Pathways and Strategies

The creation of a single enantiomer of a chiral molecule like (R)-1-N-Boc-2-methylpiperazine requires sophisticated synthetic methods that can control the three-dimensional arrangement of atoms. Enantioselective synthesis aims to produce the desired (R)-enantiomer with high purity, which is crucial for its application in the development of pharmaceuticals.

Asymmetric Construction from Chiral Pool Precursors

One effective strategy for asymmetric synthesis is to start with a readily available, enantiomerically pure natural product, a concept known as the "chiral pool" approach. This method leverages the inherent chirality of the starting material to introduce the desired stereochemistry in the final product.

For the synthesis of (R)-2-methylpiperazine, (R)-(−)-phenylglycinol can be utilized as a chiral auxiliary. rsc.orgnih.gov The synthesis begins with the condensation of (R)-(−)-phenylglycinol with N-Boc glycine, followed by reduction and protection of the resulting hydroxyl group. rsc.org Subsequent reaction with bromoacetic acid and cyclization leads to a 2-oxopiperazine intermediate. rsc.org Diastereoselective methylation of this intermediate, followed by decarbonylation and debenzylation, affords the target (R)-(+)-2-methylpiperazine. rsc.org

Another approach starts from N-Boc protected (S)-alanine. nih.gov This amino acid is converted to a β-ketoester, which then undergoes reductive amination to form a 2,3-substituted 1,4-diamine. nih.gov Protection of the newly formed amine group sets the stage for cyclization to the piperazine (B1678402) ring. nih.gov

The use of chiral pool precursors provides a reliable method for establishing the desired absolute stereochemistry at the C2 position of the piperazine ring.

Stereoselective Cyclization Reactions to Form the Piperazine Ring

The formation of the piperazine ring is a critical step in the synthesis. Stereoselective cyclization reactions are employed to control the relative stereochemistry of the substituents on the newly formed ring.

Palladium-catalyzed carboamination has emerged as a powerful tool for the synthesis of substituted piperazines. nih.govnih.govacs.org This method involves the reaction of aryl or alkenyl halides with substituted ethylenediamine (B42938) derivatives to form the piperazine ring. nih.gov The process is highly stereoselective, typically yielding cis-2,6-disubstituted piperazines with excellent diastereoselectivity (often 14:1 to >20:1) and in high enantiomeric excess (95-99% ee). nih.govnih.gov

The catalytic cycle is believed to start with the oxidative addition of the halide to a Pd(0) complex. nih.gov The resulting Pd(II) intermediate then reacts with the amine and a base to form an amido complex, which subsequently undergoes migratory insertion with the alkene to form the new carbon-carbon and carbon-nitrogen bonds, ultimately leading to the piperazine product. nih.gov This modular approach allows for the construction of piperazines with diverse substitution patterns. nih.gov

A general and efficient method for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. mdpi.comnih.govnih.gov This strategy begins with the double Michael addition of primary amines to nitrosoalkenes to generate bis(oximinoalkyl)amines. mdpi.comnih.govresearchgate.net These dioxime precursors are then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), to effect the reductive cyclization. mdpi.comsmolecule.com

The proposed mechanism involves the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine (B8608421). mdpi.comnih.govresearchgate.net Subsequent hydrogenation of the imine bonds yields the final piperazine product. mdpi.comnih.govresearchgate.net This method often shows a preference for the formation of cis-2,6-disubstituted piperazines. mdpi.comnih.gov

| Catalyst | Conditions | Product | Yield | Reference |

| 5%-Pd/C | H₂ (40 bar), 50 °C, 6 h | Boc-protected piperazines | Good | mdpi.com |

| Ra-Ni | H₂ (40 bar), 50 °C, 6 h | Boc-protected piperazines | Good | mdpi.com |

Table 1: Catalytic Systems for Reductive Cyclization of Dioximes.

Intramolecular reductive amination offers another pathway to piperazine scaffolds. researchgate.netrsc.org This approach can be achieved through both chemical and biocatalytic methods. For instance, imine reductases (IREDs) have been successfully employed for the synthesis of piperazines from diamine and dicarbonyl substrates via a double reductive amination. rsc.org This biocatalytic approach can exhibit high enantioselectivity. rsc.org

Chemically, intramolecular reductive amination can be used to prepare piperazines from appropriately functionalized precursors. researchgate.net This method often involves the formation of an imine or enamine intermediate in situ, which then undergoes reduction to form the heterocyclic ring.

Diastereoselective Alkylation and Functionalization of Piperazine Scaffolds

Once the piperazine core is formed, further functionalization can be achieved through diastereoselective alkylation and other reactions. This allows for the introduction of additional substituents with controlled stereochemistry.

For example, a method for the diastereoselective synthesis of 2,4-disubstituted piperidines, which can be conceptually extended to piperazines, allows for complete control of selectivity by altering the reaction sequence. nih.gov Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones has been used to create highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding gem-disubstituted piperazines. rsc.orgnih.gov

Chemo- and Regioselective Protection and Deprotection Strategies

The synthesis of complex molecules like this compound, a key chiral building block in medicinal chemistry, relies heavily on the strategic use of protecting groups. chemicalbook.com These groups temporarily mask reactive functional groups, such as the amines in a piperazine ring, allowing for selective modifications at other positions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy due to its reliability and specific conditions for application and removal.

N-Boc Protection: Mechanism and Strategic Utility in Multi-Step Syntheses

The N-Boc group is one of the most widely used protecting groups for amines in organic synthesis. nih.gov Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation, while being easily removable under mild acidic conditions. total-synthesis.com This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) makes it invaluable in complex, multi-step syntheses. total-synthesis.com

The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jkchemical.com The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com The resulting intermediate then collapses, releasing the stable products: tert-butanol, carbon dioxide, and the N-Boc protected amine. total-synthesis.com While the reaction can proceed without a base, one is often added, such as triethylamine, to neutralize the protonated amine and drive the reaction to completion. total-synthesis.comjkchemical.com

In the context of synthesizing substituted piperazines, selective protection is crucial. For an unsymmetrical molecule like (R)-2-methylpiperazine, the two nitrogen atoms are chemically distinct. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (adjacent to the methyl group). This inherent difference can be exploited to achieve regioselective mono-Boc protection. By carefully controlling reaction conditions, such as temperature and stoichiometry of Boc₂O, one can favor the formation of this compound. A common alternative to improve selectivity involves forming a salt of the piperazine with an acid like acetic acid before reacting it with Boc₂O. chemicalbook.comgoogle.com

The strategic utility of N-Boc protection is evident in the synthesis of complex pharmaceutical agents. d-nb.info By protecting one nitrogen of the piperazine ring, the other nitrogen is free to undergo further reactions, such as alkylation or acylation, without the risk of side reactions. chemicalbook.com Once the desired modification is complete, the Boc group can be selectively removed to allow for further functionalization at that nitrogen, demonstrating its role as a key tool for controlling reactivity in heterocycle synthesis. total-synthesis.com

| Reagent | Conditions | Product | Key Feature |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine), Solvent (e.g., THF) | N-Boc protected amine | Protects amine as a carbamate (B1207046), stable to many conditions. total-synthesis.comjkchemical.com |

| (R)-2-methylpiperazine + Boc₂O | Controlled stoichiometry, optional acid salt formation | This compound | Achieves regioselective protection of the less hindered nitrogen. chemicalbook.comgoogle.com |

Selective Deprotection Techniques and Conditions

The removal of the Boc group is typically achieved under acidic conditions. google.com The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jkchemical.com The mechanism begins with the protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jkchemical.com

However, for substrates containing other acid-sensitive functional groups, harsher conditions like strong TFA can be detrimental. nih.gov This has led to the development of a variety of milder and more selective deprotection methods. For instance, using oxalyl chloride in methanol (B129727) provides a mild and selective method for deprotecting N-Boc groups on various substrates, including aliphatic and heterocyclic systems, at room temperature. rsc.org Other reported methods include the use of HCl in organic solvents like dioxane or ethyl acetate, aqueous phosphoric acid, or even heating in specific solvents like trifluoroethanol (TFE). nih.govgoogle.com

In molecules with multiple Boc groups on nitrogens of differing basicity (e.g., aliphatic vs. aromatic), selective deprotection is possible. The Boc group on a less basic, aromatic nitrogen is more labile and can be removed under milder conditions than the Boc group on a more basic, aliphatic nitrogen. google.com For example, heating in TFE can selectively cleave an indole (B1671886) N-Boc group while leaving a piperazine N-Boc group intact. google.com This selectivity allows for sequential deprotection and functionalization, a powerful tool in complex synthesis. google.com Thermal deprotection in continuous flow reactors has also emerged as a technique, allowing for precise temperature control to achieve selective removal of N-Boc groups based on their relative reactivity. nih.gov

| Deprotection Reagent/Condition | Substrate Compatibility | Selectivity |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard, robust substrates | General deprotection of N-Boc groups. jkchemical.com |

| HCl in organic solvents (Dioxane, Ethyl Acetate) | Tolerates some acid-sensitive groups | General deprotection, can be milder than TFA. nih.gov |

| Oxalyl chloride in Methanol | Good for sensitive substrates | Mild, selective deprotection at room temperature. rsc.org |

| Thermal conditions (e.g., heating in TFE) | Allows for catalyst-free deprotection | Can be tuned for selective deprotection of more labile N-Boc groups. google.comnih.gov |

| Montmorillonite K10 clay | Substrates with both aliphatic and aromatic N-Boc groups | Selectively cleaves aromatic N-Boc groups, leaving aliphatic ones intact. jkchemical.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly being applied to pharmaceutical synthesis. The production of chiral intermediates like this compound is a key area where these principles can have a significant impact.

Eco-friendly Catalytic Systems and Reaction Conditions

A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. The synthesis of chiral piperazines has benefited significantly from the development of advanced catalytic systems. Asymmetric hydrogenation, for example, is a highly atom-economical method for establishing chirality. scribd.com Iridium-catalyzed asymmetric hydrogenation of activated pyrazine (B50134) precursors has emerged as a powerful method for producing a wide range of chiral piperazines with high enantioselectivity. acs.orgacs.org This approach avoids the need for chiral pool starting materials or resolutions, which can be less efficient.

Another green approach involves using environmentally benign solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Researchers have developed synthetic methods that can be performed in aqueous solutions. rsc.orgrsc.org For example, certain reactions involving piperazines have been successfully carried out in water at room temperature without the need for a catalyst, representing a significant step towards environmentally friendly synthesis. rsc.org Furthermore, catalytic hydrogenation using novel catalysts, such as paramagnetic Pd/Fe₃O₄-FeO in a water-organic solvent system, has been shown to be a green method for synthesizing piperazine derivatives, offering high product selectivity and easy catalyst separation and recycling. google.com

| Green Approach | Example System/Condition | Advantage |

| Asymmetric Catalysis | Iridium-catalyzed asymmetric hydrogenation of pyrazinium salts. acs.orgacs.org | High atom economy, high enantioselectivity, avoids chiral resolution. |

| Eco-friendly Solvents | Reactions performed in aqueous solutions, often at room temperature. rsc.orgrsc.org | Reduces use of volatile organic compounds (VOCs), improves safety. |

| Recyclable Catalysts | Paramagnetic Pd/Fe₃O₄-FeO catalyst for hydrogenation. google.com | Allows for easy magnetic separation and reuse of the catalyst, minimizing waste. |

Industrial Scale Synthesis Considerations

Translating a laboratory synthesis to an industrial scale presents a unique set of challenges and considerations, where cost, safety, efficiency, and environmental impact are paramount. smolecule.com For the synthesis of this compound, several factors must be optimized.

Raw material sourcing and cost are critical. An industrial route may start from simpler, cheaper materials like diethanolamine (B148213) rather than piperazine itself. google.comgoogle.com One patented method describes a three-step synthesis from diethanolamine involving chlorination, Boc protection, and finally, aminolysis cyclization, which is cited as being suitable for industrial production due to available raw materials and high yield. google.com

Process optimization is key to ensuring economic viability and consistent quality. smolecule.com This includes optimizing reaction conditions, solvent selection, and purification methods. For instance, while traditional methods for Boc protection might result in low yields due to the formation of di-protected byproducts, industrial processes are refined to maximize the yield of the desired mono-protected product, potentially through salt formation strategies to enhance regioselectivity. chemicalbook.comgoogle.com The choice of solvent is critical, impacting reaction efficiency, product isolation, and environmental footprint. smolecule.com

Advanced Applications in Medicinal and Pharmaceutical Research

Role as a Chiral Building Block in Drug Discovery and Development

(R)-1-N-Boc-2-methylpiperazine is highly valued as a chiral building block in the intricate process of drug discovery and development. nih.gov The piperazine (B1678402) scaffold itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. researchgate.netnih.gov The two nitrogen atoms within the piperazine ring can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. researchgate.netresearchgate.net The introduction of a methyl group at the C2 position in a specific (R)-configuration adds a layer of stereochemical complexity, which is often essential for achieving high-affinity and selective interactions with biological targets. cymitquimica.com

The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is another key feature. This group is stable under many reaction conditions but can be easily removed when needed, allowing for the selective functionalization of the piperazine ring. mdpi.com This controlled reactivity is paramount in the multi-step synthesis of complex drug molecules.

Design and Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The unique structure of this compound makes it an important intermediate in the creation of a wide range of bioactive molecules and pharmaceutical building blocks. nih.gov Its versatility allows chemists to introduce the chiral methylpiperazine moiety into various molecular scaffolds, thereby exploring new chemical space and generating novel drug candidates. nih.gov The synthesis of these complex molecules often involves a series of reactions where the piperazine ring is modified to incorporate different functional groups, ultimately leading to the desired therapeutic agent.

For instance, the Boc group can be removed to expose a secondary amine, which can then participate in various coupling reactions to attach other molecular fragments. This step-wise approach is fundamental to building the complex architectures required for specific biological activities. The synthesis of many pharmaceutical intermediates relies on the predictable reactivity of this compound, making it a reliable tool for medicinal chemists. google.com

Development of Specific Therapeutic Agents

The application of this compound as a chiral building block has led to the development of a diverse array of specific therapeutic agents targeting various diseases.

This compound has been utilized as a reagent in the synthesis of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3). chemicalbook.com NHE3 is a protein involved in sodium and proton transport across cell membranes and has been identified as a potential therapeutic target. nih.govnih.gov Inhibition of NHE3 in the brain has been shown to enhance the central respiratory response to CO2, which could be beneficial in treating conditions like sleep apnea. nih.gov The development of brain-permeant NHE3 inhibitors is a key research area, and this compound provides a crucial chiral scaffold for creating molecules with the desired properties to cross the blood-brain barrier and interact with the target protein. nih.gov

The piperazine moiety is a common feature in many anticancer drugs, including several kinase inhibitors. nih.govnih.govnih.govcsic.es Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer. ajol.info The incorporation of the (R)-2-methylpiperazine unit can enhance the binding affinity and selectivity of these inhibitors for their target kinases. ajol.inforesearchgate.net

For example, piperazine-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase, a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. researchgate.net Additionally, derivatives of this compound have been used to synthesize inhibitors of other important cancer-related kinases like phosphoinositide 3-kinase (PI3Kα), epidermal growth factor receptor (EGFR), and Aurora kinases. nih.govajol.infoacs.org

Below is a table summarizing some kinase inhibitors that incorporate a piperazine or methylpiperazine scaffold, highlighting the diversity of targets.

| Kinase Target | Example Compound Type | Therapeutic Area |

| VEGFR2 | Piperazine-based thiazolidinones researchgate.net | Cancer |

| PI3Kα | Chromeno[4,3-c]pyrazol-4-one derivatives nih.gov | Cancer |

| EGFR, Abl, Akt, Aurora B | Anthranilamide-piperazine conjugates ajol.info | Cancer |

| FLT3/Aurora Kinase | Imidazo[4,5-b]pyridine-based inhibitors acs.org | Acute Myeloid Leukemia |

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, with many drugs targeting the central nervous system (CNS) containing this moiety. nih.govnih.govnih.govresearchgate.net this compound is a valuable building block for creating ligands that interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.gov

Modulators of serotonin receptors are used to treat a range of psychiatric disorders, including depression and anxiety. nih.govmdpi.com The specific stereochemistry of the methyl group in this compound can be crucial for achieving the desired selectivity for specific 5-HT receptor subtypes, such as 5-HT1A, 5-HT1B/1D, 5-HT3, and 5-HT6 receptors. nih.govresearchgate.netacs.org For instance, research has focused on developing dual-action compounds that combine serotonin reuptake inhibition with antagonism of 5-HT1B/1D autoreceptors, a strategy aimed at accelerating the therapeutic effects of antidepressants. nih.gov

The table below showcases various serotonin receptor subtypes targeted by compounds derived from piperazine scaffolds.

| Serotonin Receptor Subtype | Therapeutic Target/Application |

| 5-HT1A | Anxiolytic, Antidepressant mdpi.comcdnsciencepub.com |

| 5-HT1B/1D | Antidepressant, Antimigraine nih.gov |

| 5-HT2C | Schizophrenia, Depression, Obesity mdpi.com |

| 5-HT3 | Antiemetic, Anxiolytic acs.org |

| 5-HT6 | Cognitive deficits in Alzheimer's disease researchgate.net |

The versatility of the piperazine ring extends to the development of antimicrobial agents. nih.govcsic.esnih.gov Derivatives incorporating the piperazine scaffold have demonstrated activity against a range of pathogens, including viruses, bacteria, and fungi. nih.govcymitquimica.comresearchgate.net The ability to modify the piperazine structure allows for the optimization of antimicrobial potency and spectrum of activity. researchgate.net

For example, piperazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In the realm of antifungal research, pyrimidine-based compounds, which can be synthesized using piperazine intermediates, have shown potent activity against various fungal strains. nih.gov The development of new antimicrobial agents is a critical area of research due to the growing problem of drug resistance, and this compound provides a valuable starting point for the design of novel therapeutic options.

Contribution to Scaffold Design and Structure-Activity Relationship (SAR) Studies

The piperazine ring is recognized as a privileged scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds and its favorable physicochemical properties, including solubility, basicity, and conformational flexibility. researchgate.netresearchgate.net The derivative, this compound, serves as a crucial chiral building block for introducing the 2-methylpiperazine (B152721) moiety into novel drug candidates. This specific structural element is instrumental in the systematic exploration of structure-activity relationships (SAR), which aims to understand how chemical structure correlates with biological activity.

The incorporation of the (R)-2-methylpiperazine core allows researchers to probe the steric and conformational requirements of receptor binding pockets. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), the (R)-2-methyl piperazine core was systematically evaluated. nih.gov Researchers synthesized a series of analogs to define the SAR around this scaffold, demonstrating that while the (R)-2-methylpiperazine was a viable core, modifications to other parts of the molecule were critical for potency. nih.gov In another example, exploration of the SAR of quinoxaline-based histamine (B1213489) H4 receptor (H4R) ligands led to the identification of 2-(4-methyl-piperazin-1-yl)quinoxaline as a new lead structure, highlighting the utility of the methylpiperazine group in achieving high-affinity binding. acs.org

The strategic use of this compound enables the synthesis of compound libraries where the piperazine conformation is predictably constrained by the methyl group. This approach facilitates the mapping of ligand-target interactions and the optimization of lead compounds. Studies on inhibitors for Trypanosoma brucei Trypanothione Synthetase also illustrate this principle, where substitutions on a scaffold containing a methylpiperazine group were shown to significantly alter inhibitory potency. nih.gov

The following table summarizes SAR findings for a series of mGlu1 negative allosteric modulators built around the (R)-2-methyl piperazine core, illustrating the impact of modifying the amide portion of the molecule.

| Compound | Amide Group | mGlu1 IC₅₀ (µM) |

| 15 | 1-Adamantyl | 0.16 |

| 26 | Cyclooctyl | 2.5 |

| 30 | trans-4-(tert-Butyl)cyclohexyl | 7.9 |

| 32 | Bicyclo[3.3.1]nonan-3-yl | 0.17 |

| 34 | 1-Cubyl | >30 |

| Data sourced from a study on mGlu1 negative allosteric modulators. nih.gov |

Exploration of Conformational Flexibility and Ligand-Target Interactions

The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. While drug-like molecules are flexible, they must adopt a specific conformation—the bioactive conformation—to bind effectively to a protein target. This bioactive conformation is often not the lowest energy state of the molecule in solution, and ligands can bind with significant internal strain energy. nih.gov

The defined stereochemistry and resulting conformational preference of the (R)-2-methylpiperazine moiety provide a stable anchor for orienting other functional groups within a drug molecule to achieve optimal interactions with a target. For example, computational alignment models for H4R ligands suggested that an additional aromatic ring system attached to the quinoxaline (B1680401) scaffold could occupy a specific aromatic pocket within the receptor, an interaction facilitated by the defined orientation of the methylpiperazine group. acs.org The general tendency for small molecules to bind to proteins in an extended conformation further underscores the importance of a scaffold that can properly orient substituents to span the binding site. nih.gov

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its ability to interact with chiral biological targets like enzymes and receptors. The (R)-configuration of the methyl group in this compound is crucial, as this chirality directly influences receptor interaction and can lead to enantioselective metabolism.

The profound impact of stereochemistry is evident in comparative studies. In the development of mGlu1 modulators, SAR was evaluated in the context of both the (R)-2-methyl piperazine and the (R)-3-methyl piperazine cores. nih.gov The study revealed that certain substitutions which conferred high potency with the (R)-2-methyl core were ineffective when paired with the (R)-3-methyl core, demonstrating that the precise location and orientation of the methyl group are critical for activity. nih.gov For instance, replacing the adamantyl group with a bicyclo[3.3.1]nonan-3-yl group resulted in a compound that was equipotent in the (R)-2-methyl series but inactive in the (R)-3-methyl series. nih.gov

This highlights that even a subtle shift in the position of a single functional group can dramatically alter the molecule's shape and its complementarity to the binding site. Consequently, maintaining high enantiomeric purity is essential for consistent biological activity, as the presence of the opposite enantiomer can sometimes reduce the efficacy of the desired isomer. The synthesis of spirocyclic piperazine derivatives as single diastereomers further emphasizes the necessity of strict stereochemical control to achieve potent biological effects. escholarship.org

The table below compares the activity of analogs based on the position of the methyl group on the piperazine ring.

| Compound | Piperazine Core | Amide Group | mGlu1 IC₅₀ (µM) |

| 15 | (R)-2-methyl | 1-Adamantyl | 0.16 |

| 17 | (R)-3-methyl | 1-Adamantyl | 0.053 |

| 32 | (R)-2-methyl | Bicyclo[3.3.1]nonan-3-yl | 0.17 |

| 33 | (R)-3-methyl | Bicyclo[3.3.1]nonan-3-yl | >30 |

| Data sourced from a study on mGlu1 negative allosteric modulators. nih.gov |

Applications in Proteomics and Peptide Synthesis

In the fields of proteomics and peptide synthesis, chemically protected building blocks are essential for the controlled, stepwise assembly of complex molecules. This compound functions as a valuable chiral building block, particularly in the synthesis of peptidomimetics and other molecules designed to interact with protein targets.

The primary role of the tert-butoxycarbonyl (Boc) group is to act as a temporary protecting group for the secondary amine at the N1 position of the piperazine ring. vulcanchem.com In solid-phase peptide synthesis (SPPS), this protection prevents the amine from participating in unwanted side reactions during peptide chain elongation. vulcanchem.comiris-biotech.de The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine for subsequent coupling reactions. escholarship.orgsmolecule.com

The use of (R)-2-methylpiperazine as a constrained, non-natural amino acid analog allows for the creation of peptides and peptide-like structures with enhanced stability and specific conformational properties. These modified peptides can be used as tools in proteomics research to probe protein-protein interactions or to act as selective inhibitors for specific enzymes. For example, Nε-Boc-piperazine-2-carboxylic acid, a related compound, has been used in reactions analogous to peptide synthesis to create complex spirocyclic structures that target biological pathways. escholarship.org The Boc-protected piperazine core enables its incorporation into a growing chain, after which the Boc group is cleaved to allow for further modification or to yield the final active molecule. escholarship.org

Mechanistic and Reaction Pathway Investigations

Elucidation of Reaction Mechanisms in Piperazine (B1678402) Formation

The formation of the piperazine ring can be achieved through various synthetic routes, with the reductive cyclization of acyclic precursors being a common and well-studied strategy.

A significant pathway for piperazine synthesis involves the catalytic reductive cyclization of dioximes. mdpi.com This process is initiated by the catalytic hydrogenolysis of N-O bonds. In a proposed mechanism, the reaction begins with the cleavage of both N-O bonds in a bis(oximinoalkyl)amine precursor. mdpi.com This key step is typically facilitated by a heterogeneous catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.com The hydrogenolysis transforms the oxime functionalities into a transient diimine intermediate, which is primed for subsequent cyclization. mdpi.com

Following the hydrogenolysis of N-O bonds, the resulting diimine intermediate undergoes a series of transformations to form the stable piperazine ring. The proposed pathway involves the intramolecular cyclization of the diimine (Intermediate I-1) to form a dihydropyrazine (B8608421) (Intermediate I-2). mdpi.com This is followed by the hydrogenation of a C=N bond within this cyclic intermediate, elimination of ammonia, and a final reduction of another dihydropyrazine intermediate (I-3) to yield the final piperazine product. mdpi.com

Alternative cyclization strategies have also been developed. One such method involves the palladium-catalyzed carboamination of substrates derived from amino acids. nih.gov The mechanism for these reactions is believed to proceed through a syn-aminopalladation of an alkene, which dictates the stereochemical outcome of the cyclization. nih.gov Another approach utilizes photoredox catalysis to generate an α-aminyl radical which then undergoes a 6-endo-trig radical cyclization with an in-situ generated imine to furnish the piperazine ring. organic-chemistry.org

| Intermediate | Structure Name | Transformation Step |

|---|---|---|

| I-1 | Diimine | Formed from catalytic hydrogenolysis of dioxime N-O bonds. |

| I-2 | Dihydropyrazine | Result of the cyclization of the diimine intermediate. |

| I-3 | Dihydropyrazine | Formed after hydrogenation of a C=N bond in I-2 and elimination of ammonia. |

Understanding Stereochemical Outcomes and Diastereocontrol Models

Achieving the correct stereochemistry at the C2 position is paramount for the utility of (R)-1-N-Boc-2-methylpiperazine. This requires a deep understanding of stereoselective synthesis methods and the models that predict their outcomes.

The stereochemistry of piperazines formed through the reductive cyclization of dioximes is often controlled during the hydrogenation steps. For 2,6-disubstituted piperazines, the predominant formation of the cis-isomer is explained by the addition of dihydrogen from the sterically less hindered face of the C=N bond in a dihydropyrazine intermediate, opposite to the existing substituent. mdpi.com

For the synthesis of chiral piperazines like the title compound, asymmetric hydrogenation of prochiral precursors such as pyrazines or tetrahydropyrazines is a powerful strategy. acs.orgprinceton.edu This often involves the use of chiral iridium or rhodium catalysts. acs.orgrsc.org For example, Ir-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides can produce a wide range of chiral piperazines with high enantioselectivity. acs.orgresearchgate.net The success of these reactions often depends on the choice of the chiral ligand, which coordinates to the metal center and directs the approach of hydrogen to the substrate. researchgate.net

Several models have been proposed to explain the stereochemical outcomes of these reactions. In the case of diastereoselective metalation and electrophilic trapping of N-Boc-2-oxopiperazines, the formation of anti-3,5-disubstituted products is consistent with a model of conventional 1,3-asymmetric induction. ingentaconnect.comresearchgate.net

For palladium-catalyzed carboamination reactions that form cis-2,6-disubstituted piperazines, a proposed transition state model suggests that the reaction proceeds via a conformation that minimizes allylic strain. nih.gov In this model, the N1-aryl group rotates and the nitrogen atom pyramidalizes to allow the C2-substituent to occupy a more stable equatorial position, thus leading to the observed cis diastereomer. nih.gov These predictive models are essential for designing synthetic routes to complex, polysubstituted piperazines with a high degree of stereocontrol. ingentaconnect.com

Reactivity Profiling of the Boc-Protecting Group in Complex Systems

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its robustness under many reaction conditions. numberanalytics.com However, its reactivity in complex systems is nuanced.

The Boc group is generally stable to catalytic hydrogenation, nucleophilic attack, and basic conditions. researchgate.netorganic-chemistry.org This stability is a key advantage, allowing for selective manipulations at other parts of the molecule. americanpeptidesociety.org It is most commonly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and a tert-butyl cation. researchgate.netescholarship.org

However, the reactivity of the Boc group can be influenced by the molecular context. For instance, under strongly basic conditions, the N-H moiety of a Boc-carbamate can be deprotonated, potentially leading to the formation of an isocyanate intermediate. researchgate.net Furthermore, studies on the lithiation of N-Boc heterocycles have shown that the Boc group can direct deprotonation to the adjacent α-carbon, enabling subsequent functionalization. whiterose.ac.uk The rate and success of Boc-group deprotection can also be affected by the electronic properties of the molecule. A mild deprotection method using oxalyl chloride in methanol (B129727) showed that aromatic N-Boc substrates with electron-withdrawing groups react faster, suggesting electronic destabilization of the carbamate promotes cleavage. rsc.org This highlights that the stability and reactivity of the Boc group are not absolute but are modulated by the intricate electronic and steric environment of the system in which it is placed. rsc.org

| Condition | Reactivity/Stability | Notes |

|---|---|---|

| Catalytic Hydrogenation | Stable | Allows for reduction of other functional groups without deprotection. |

| Basic/Nucleophilic | Generally Stable | Resistant to many basic reagents and nucleophiles. |

| Strongly Basic | Reactive | Can lead to deprotonation and formation of an isocyanate intermediate. |

| Acidic (e.g., TFA, HCl) | Labile (Cleaved) | Standard method for deprotection. |

| Oxalyl Chloride/Methanol | Labile (Cleaved) | A mild deprotection method, with reactivity influenced by substrate electronics. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized (R)-1-N-Boc-2-methylpiperazine. These techniques provide detailed information about the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the number and types of protons and carbons in the molecule.

In the ¹H NMR spectrum of a piperazine (B1678402) derivative, signals corresponding to the protons on the piperazine ring, the methyl group, and the tert-butoxycarbonyl (Boc) protecting group are observed at characteristic chemical shifts. rsc.org For instance, the bulky Boc group's nine equivalent protons typically appear as a prominent singlet around 1.45 ppm, while the methyl group protons appear as a doublet. mdpi.com The protons on the piperazine ring produce a complex series of multiplets due to their various chemical environments and spin-spin coupling interactions. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the compound's connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). rsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity within the piperazine ring system. mdpi.com

Table 1: Representative NMR Spectroscopic Data for a Derivative Containing the this compound Moiety This table presents data for a complex derivative to illustrate the application of NMR techniques. Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.1 | m | CH (piperazine ring) |

| ¹H | ~3.8 | m | CH₂ (piperazine ring) |

| ¹H | ~3.0 | m | CH₂ (piperazine ring) |

| ¹H | ~2.7 | m | CH₂ (piperazine ring) |

| ¹H | 1.45 | s | C(CH ₃)₃ (Boc group) |

| ¹H | ~1.2 | d | CH ₃ (methyl group) |

| ¹³C | ~154.7 | - | C =O (Boc group) |

| ¹³C | ~79.8 | - | C (CH₃)₃ (Boc group) |

| ¹³C | ~53-40 | - | Piperazine ring carbons |

| ¹³C | ~28.5 | - | C(C H₃)₃ (Boc group) |

| ¹³C | ~16.0 | - | C H₃ (methyl group) |

Data are generalized from typical values found in related structures. rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. The experimentally determined mass is compared against the theoretical mass calculated for the expected formula (C₁₀H₂₀N₂O₂). A close match provides strong evidence for the compound's identity and purity. rsc.org The data is often reported for the protonated molecule [M+H]⁺. mdpi.com

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Elemental Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| Protonated Molecule | C₁₀H₂₁N₂O₂ | 201.1598 | 201.1599 |

Data based on the molecular formula and typical instrument accuracy. rsc.orgmdpi.com

Chromatographic Methods for Enantiomeric and Diastereomeric Purity

For a chiral compound, confirming its enantiomeric purity is as important as confirming its chemical structure. Chromatographic methods are the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. The technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of the analyte, (R)- and (S)-1-N-Boc-2-methylpiperazine, interact differently with the CSP, forming transient diastereomeric complexes with different energies. This differential interaction leads to different retention times, allowing for their separation and quantification. uma.es The enantiomeric excess can be calculated from the relative peak areas in the resulting chromatogram. This analysis is critical for confirming that the synthesis has produced the desired (R)-enantiomer with high selectivity, often greater than 98% e.e. nih.govgoogle.com

An alternative or complementary approach involves the use of chiral derivatizing reagents (CDRs) coupled with LC-MS/MS analysis. In this method, the enantiomeric mixture of the analyte is reacted with a single enantiomer of a CDR. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) HPLC columns. The separated diastereomers are then detected with high sensitivity and selectivity by a tandem mass spectrometer (MS/MS). This method is particularly powerful for analyzing trace amounts of chiral compounds in complex matrices.

X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR and chiral chromatography can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides a detailed 3D map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. For this compound, this would unambiguously confirm the (R)-configuration at the chiral center (C2). Studies on the parent compound, R-(-)-2-methylpiperazine, have successfully used this technique to determine its absolute structure. In more complex systems, X-ray crystallography of a derivative bound to a biological target, such as an enzyme, can reveal crucial intermolecular interactions. unesp.br While obtaining a suitable single crystal can be a challenge, a successful crystallographic analysis is considered unequivocal proof of stereochemistry. google.com

Computational and Theoretical Studies on R 1 N Boc 2 Methylpiperazine

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the three-dimensional structure and dynamic behavior of (R)-1-N-Boc-2-methylpiperazine. The piperazine (B1678402) ring is not static; it exists as a dynamic equilibrium of different conformers, and its preferred shape is influenced by its substituents.

The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents at the N1 and C2 positions introduces conformational complexity. For this compound, the primary conformational question involves the orientation of the 2-methyl group, which can be either axial or equatorial.

Studies on analogous 1-acyl-2-substituted piperazines have shown a strong preference for the substituent at the 2-position to adopt an axial orientation. nih.gov This preference arises from the steric hindrance between the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the substituent at the adjacent carbon. Placing the methyl group in the equatorial position would lead to significant steric clash with the Boc group. Therefore, the axial conformation of the 2-methyl group is predicted to be the most stable, lowest-energy conformer.

Molecular dynamics simulations can be employed to explore the conformational landscape and the dynamics of the interconversion between different chair forms (ring-flipping). These simulations would likely confirm the stability of the axial conformer and provide quantitative data on the energy barrier for the axial-to-equatorial transition.

| Conformer | 2-Methyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conformer A | Axial | 0.00 | >95% |

| Conformer B | Equatorial | >2.00 | <5% |

The flexibility of this compound is a critical determinant of its ability to bind to a biological target, such as an enzyme or receptor active site. Molecular dynamics simulations in an explicit solvent, such as water, are used to model how the molecule's conformation and dynamics are influenced by its environment. nih.govuib.no

Solvation effects can impact conformational equilibria. The polar solvent can form hydrogen bonds with the N-H group of the piperazine ring and interact with the carbonyl of the Boc group, potentially influencing the energy landscape. MD simulations reveal how the molecule samples different conformations over time, providing a picture of its dynamic flexibility. nih.gov This information is invaluable for understanding how the ligand might adapt its shape to fit into a binding pocket, a concept known as "induced fit." The simulations can quantify the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to identify rigid and flexible regions of the molecule. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. bohrium.comresearchgate.net By applying a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to find its lowest energy structure. bohrium.com

These calculations can determine a variety of electronic properties, including the molecular electrostatic potential (MEP), dipole moment, and atomic charges. The MEP map is particularly useful as it identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a negative potential (electron-rich) around the carbonyl oxygen of the Boc group and the unprotected nitrogen (N4), indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. A positive potential (electron-poor) would be expected around the N-H proton, making it a potential hydrogen bond donor.

| Property | Hypothetical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -655.123 | Indicator of molecular stability. |

| Dipole Moment (Debye) | 2.15 D | Measures the molecule's overall polarity. |

| MEP Minimum (kcal/mol) | -55.4 (near N4) | Indicates the most electron-rich site, prone to electrophilic attack. |

| MEP Maximum (kcal/mol) | +45.2 (near N-H) | Indicates the most electron-poor site, prone to nucleophilic interaction. |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and delocalization of electron density. nih.gov It translates the complex molecular orbitals from a DFT calculation into a more intuitive picture of Lewis structures, lone pairs, and orbital interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N4 | σ(C3-H) | 3.5 |

| LP(1) N4 | σ(C5-H) | 3.7 |

| σ(C2-C3) | σ*(N4-C5) | 2.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, defining where the molecule is susceptible to electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the unprotected secondary amine (N4), as its lone pair is more available than the lone pair on N1, which is delocalized through resonance with the Boc group's carbonyl. This makes the N4 atom the primary nucleophilic and basic center of the molecule.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | 1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 7.7 | Indicates chemical stability and low reactivity. |

Molecular Modeling and Docking Studies for Target Interactions

Currently, there are no published molecular modeling or docking studies specifically investigating the interactions of this compound with any biological target. Such studies would be invaluable in identifying potential protein partners and predicting the binding mode of this compound or its derivatives.

Prediction of Binding Affinities and Pharmacological Profiles

Without molecular docking simulations or other computational predictions, the binding affinities and pharmacological profile of this compound remain undetermined. Future in silico studies could screen this compound against various protein targets to generate hypotheses about its potential biological effects.

Elucidation of Molecular Recognition Mechanisms

The specific molecular recognition mechanisms of this compound at a molecular level are yet to be explored. Detailed computational analyses, such as molecular dynamics simulations, would be required to understand the key interactions that could govern its binding to a potential receptor.

In Silico Approaches in Drug Design and Resistance Mechanisms

This compound has not been the focus of in silico drug design or studies on resistance mechanisms. While the piperazine moiety is a common scaffold in drug design, computational efforts have been directed towards more complex derivatives. researchgate.netresearchgate.net Future research could explore the potential of the this compound scaffold in designing novel therapeutic agents and computationally predicting potential mechanisms of drug resistance.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure substituted piperazines is a continuing area of interest. While methods exist for creating such molecules, the development of more efficient, scalable, and versatile stereoselective synthetic routes is a primary objective for future research.

Current strategies often begin from α-amino acids to construct the chiral piperazine (B1678402) core. rsc.org One promising avenue for future development is the advancement of asymmetric lithiation and trapping techniques. whiterose.ac.uk This methodology has shown potential for creating enantiopure mono- and disubstituted N-Boc piperazines. whiterose.ac.uk Further research could focus on optimizing reaction conditions, exploring a wider range of electrophiles, and developing more effective chiral ligands to improve enantioselectivity and yield.

Another critical area is the C–H functionalization of the piperazine ring. mdpi.comresearchgate.net Historically, functionalization has been focused on the nitrogen atoms, but recent advances in photoredox catalysis are opening new pathways for direct C-H functionalization at the carbon atoms of the ring. mdpi.com These methods provide novel avenues for creating structural diversity that was previously difficult to access. Future work should aim to expand the scope of these reactions, improve site-selectivity, and adapt these methods for the stereoselective functionalization of pre-existing chiral piperazines like (R)-1-N-Boc-2-methylpiperazine.

Key goals for future synthetic methodologies should include:

Scalability: Developing routes that are practical for multi-gram or even kilogram-scale synthesis to support preclinical and clinical development. rsc.org

Orthogonal Protection: Refining strategies for orthogonally protected piperazines, allowing for selective manipulation of different positions on the ring. rsc.org

Catalytic Efficiency: Discovering new catalytic systems, such as those based on iridium or organic dyes, that can operate under mild conditions with high efficiency and selectivity. researchgate.net

Substrate Scope: Broadening the applicability of new methods to a wider range of starting materials and functional groups.

| Synthetic Approach | Key Area for Future Development | Potential Impact |

| Asymmetric Lithiation | Discovery of novel chiral ligands and optimization of trapping conditions. whiterose.ac.uk | Access to a wider range of enantiopure substituted piperazines. |

| C-H Functionalization | Enhancing site-selectivity and stereocontrol in photoredox catalysis. mdpi.com | Creation of novel piperazine analogues with unique 3D structures. |

| Aza-Michael Addition | Application to the synthesis of related heterocycles like diazepanes. rsc.org | Expansion of the synthetic toolbox for nitrogen-containing heterocycles. |

Exploration of New Therapeutic Applications Beyond Current Scope

The piperazine nucleus is a well-established pharmacophore, recognized for its significant impact on the pharmacokinetic properties of drug candidates, particularly solubility. researchgate.net Piperazine derivatives have been successfully developed for a range of central nervous system (CNS) disorders, including antipsychotic, antidepressant, and anxiolytic applications. nih.gov However, the therapeutic potential of chiral piperazines is far from exhausted.

Future research should systematically explore the utility of this compound and its derivatives in other therapeutic areas. The introduction of specific substituents onto the chiral piperazine core can lead to interactions with a diverse set of biological targets. researchgate.net

Potential unexplored therapeutic areas include:

Oncology: Triterpene-piperazine conjugates have shown inhibitory activity against various human cancer cell lines. researchgate.net The chiral nature of (R)-2-methylpiperazine could be exploited to optimize binding to specific cancer-related targets, such as KRASG12C, for which other piperazine-containing molecules like Sotorasib and Adagrasib are inhibitors. nih.gov

Infectious Diseases: Disubstituted piperazines have been reported to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antimalarial properties. researchgate.net Systematically derivatizing the this compound scaffold could lead to the discovery of novel anti-infective agents.

Neurodegenerative Diseases: Given the success of piperazines in CNS applications, exploring their potential in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease is a logical next step. Their ability to modulate neurotransmitter systems, such as the serotonergic pathway, could be beneficial in managing the complex pathologies of these conditions. nih.govresearchgate.net

Cardiovascular and Metabolic Diseases: The versatility of the piperazine scaffold suggests its potential applicability in modulating targets relevant to cardiovascular and metabolic health.

| Current Therapeutic Area | Potential Future Therapeutic Area | Rationale |

| Antipsychotic, Antidepressant, Anxiolytic nih.gov | Neurodegenerative Disorders | Modulation of central monoamine pathways. nih.gov |

| Not established | Oncology | Potential for targeted inhibition of cancer-related proteins. researchgate.netnih.gov |

| Not established | Infectious Diseases | Broad-spectrum antimicrobial and antiviral activity of piperazine derivatives. researchgate.net |

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the mechanisms governing reactions involving chiral piperazines is essential for the rational design of both synthetic routes and novel therapeutic agents. While methods like photoredox catalysis and organolithium-mediated reactions are powerful, their application can be hampered by a lack of detailed mechanistic insight. whiterose.ac.uknih.gov

Future research should focus on elucidating the pathways of key transformations. For instance, in the photocatalyzed epimerization of substituted piperazines, mechanistic studies involving luminescence quenching and deuterium (B1214612) labeling have suggested complex pathways, including the possibility of a radical chain hydrogen atom transfer (HAT) mechanism. nih.gov Further investigation into the intermediates and transition states of these reactions is needed.

Key areas for mechanistic investigation include:

Stereochemical Control: Understanding the factors that dictate diastereoselectivity and enantioselectivity in C-H functionalization and asymmetric lithiation reactions. This includes the role of the catalyst, solvent, and the N-Boc protecting group.

Radical Intermediates: Characterizing the formation and reactivity of α-aminyl radical intermediates generated during photoredox reactions. mdpi.com Understanding their coupling and propagation steps is crucial for controlling reaction outcomes.

Aggregate Structures: Investigating the solution-state structures of organolithium-piperazine complexes to better understand the origins of stereoselectivity in deprotonation and trapping events.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations, for example, have been used to correlate the observed distributions of diastereomers in epimerization reactions with their relative thermodynamic energies. nih.gov

Future research should more deeply integrate these approaches for rational, predictive design.

Predictive Synthesis: Using computational models to predict the most likely sites of C-H functionalization based on the electronic properties of the piperazine ring, as has been done with DFT natural population analysis to predict the ease of radical cation formation at different nitrogen atoms. mdpi.com

Pharmacophore Modeling: Employing molecular modeling to design novel derivatives of this compound with enhanced binding affinity and selectivity for specific biological targets. The three-dimensional structure of the chiral piperazine core is of utmost importance in understanding its biological activity. researchgate.net

Reaction Mechanism Elucidation: Combining experimental kinetic data with computational modeling of reaction pathways to build comprehensive mechanistic models. This can help in overcoming synthetic challenges and optimizing reaction conditions for desired outcomes.

Chiral Stability: Using quantum chemistry calculations to predict the conformational stability of new chiral molecules, ensuring that a desired stereoisomer does not readily convert to its mirror image, which is a critical factor for developing safe and effective drugs. drugtargetreview.com

By leveraging computational tools to guide experimental efforts, researchers can reduce the trial-and-error nature of chemical synthesis and drug discovery, leading to a more efficient and targeted development of new chemical entities derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-N-Boc-2-methylpiperazine, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of 2-methylpiperazine precursors using tert-butoxycarbonyl (Boc) anhydride [(Boc)₂O] in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen . Enantioselective synthesis may require chiral auxiliaries or resolution techniques, such as recrystallization with (+)- or (-)-chlocyphos . For example, n-BuLi and TBDMSCl can be used to protect intermediates before Boc introduction, achieving yields up to 93% after column chromatography . Optimization includes controlling temperature (-78°C for critical steps) and using catalysts like NaCNBH₃ for reductive amination .

Q. How can researchers characterize this compound and confirm its stereochemical configuration?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify structural integrity and regiochemistry. For example, methyl group protons on the piperazine ring appear as distinct singlets (~1.4 ppm) .

- X-ray Crystallography : Absolute configuration can be confirmed via anomalous dispersion methods (Parsons' Q or Hooft) using dibromide salts of the enantiomer .

- Chiral HPLC/GC : To assess enantiomeric excess (ee) using columns like Chiralpak AD-H .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is standard . For challenging separations, preparative HPLC with polar stationary phases (e.g., C18) improves resolution. Acid-base extraction (e.g., using 1M HCl to protonate the piperazine) can isolate the compound from non-basic impurities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in drug design, particularly for CNS-targeting compounds?

- Methodological Answer : The R-configuration enhances binding to chiral receptors like dopamine D2/D3 or neuropeptide Y2 (NPY2) due to spatial compatibility. For example, in PET tracer development, the R-enantiomer shows higher affinity for NPY2 receptors, enabling in vivo imaging . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while radiolabeling (e.g., with ¹¹C) validates targeting efficiency in preclinical models .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability : Use accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS to identify hydrolysis products. Boc-protected amines degrade faster in acidic conditions (pH < 3), releasing CO₂ and forming 2-methylpiperazine .

- Solubility Profiling : Employ shake-flask methods with UV/Vis quantification. For example, in aqueous MDEA blends, COSMOtherm simulations predict solubility trends, validated experimentally via NMR speciation .

Q. How can this compound serve as a precursor for novel heterocyclic systems, and what mechanistic insights govern its cyclization reactions?

- Methodological Answer : The compound participates in:

- Ring-Expansion Reactions : With propionyl chloride or LiAlH₄, forming bicyclic amines via intramolecular nucleophilic attack .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl groups at the methyl position . Mechanistic studies (e.g., DFT calculations) reveal steric hindrance from the Boc group directs regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。